molecular formula C14H15N3O B2372709 N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide CAS No. 2361655-92-5

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide

Cat. No. B2372709
CAS RN: 2361655-92-5
M. Wt: 241.294
InChI Key: CNFGJUUWXZMTKH-UHFFFAOYSA-N
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Description

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPP belongs to the class of pyrazole derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and inhibit tumor growth. However, the exact mechanisms underlying these effects are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. This compound also has some toxicity concerns, and its safety profile needs to be further evaluated.

Future Directions

There are several future directions for the research on N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to investigate its applications in material science, such as the synthesis of novel polymers and materials. Additionally, the development of new synthesis methods and the optimization of the existing methods can further improve the yield and purity of this compound. Finally, the safety and toxicity of this compound need to be further evaluated to ensure its safe use in various applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. The synthesis method of this compound involves the reaction between 1-methylpyrazole-3-carboxaldehyde and (E)-1-phenyl-2-propen-1-one in the presence of a base catalyst. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations and safety concerns. There are several future directions for the research on this compound, including its potential as a therapeutic agent, applications in material science, and the development of new synthesis methods.

Synthesis Methods

The synthesis of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide involves the reaction between 1-methylpyrazole-3-carboxaldehyde and (E)-1-phenyl-2-propen-1-one in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential as a catalyst for the degradation of organic pollutants.

properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-13(18)15-14(11-7-5-4-6-8-11)12-9-10-17(2)16-12/h3-10,14H,1H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGJUUWXZMTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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